trans-11-Octadecenoic acid
Overview
Description
trans-Vaccenic Acid: is a naturally occurring trans fatty acid and an omega-7 fatty acid. It is the predominant type of trans-fatty acid found in human milk, the fat of ruminants, and dairy products such as milk, butter, and yogurt . Its IUPAC name is (11E)-11-octadecenoic acid, and it was discovered in 1928 in animal fats and butter . Mammals convert trans-Vaccenic Acid into rumenic acid, a conjugated linoleic acid, which has shown anticarcinogenic properties .
Mechanism of Action
Trans-vaccenic acid (TVA) is a naturally occurring trans fatty acid found in the fat of ruminants and in human dairy products . This article will explore the mechanism of action of TVA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of TVA is the CD8+ T cells , a group of immune cells critical for killing cancerous or virally infected cells . TVA improves the ability of these cells to infiltrate tumors and kill cancer cells .
Mode of Action
TVA interacts with its targets, the CD8+ T cells, by enhancing their ability to infiltrate tumors and kill cancer cells . It achieves this by activating an important immune pathway . The activation of this pathway enhances anti-tumor immunity .
Biochemical Pathways
TVA influences the CREB pathway , which is involved in a variety of functions including cellular growth, survival, and differentiation . It also inhibits the proliferation of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway .
Pharmacokinetics
The body cannot produce TVA on its own. It is derived predominantly from ruminant foods such as lamb, beef, and dairy . Only about 20% of TVA is broken down into other byproducts, leaving 80% circulating in the blood .
Result of Action
The result of TVA’s action is the enhanced ability of CD8+ T cells to infiltrate tumors and kill cancer cells . This leads to improved anti-tumor immunity . Moreover, patients with higher levels of TVA circulating in the blood responded better to immunotherapy .
Action Environment
The action of TVA is influenced by the diet, specifically the intake of ruminant foods such as lamb, beef, and dairy . These foods are the primary sources of TVA . The environment, specifically the dietary environment, therefore plays a crucial role in the action, efficacy, and stability of TVA .
Biochemical Analysis
Biochemical Properties
Trans-Vaccenic acid has been shown to interact with various biomolecules, leading to significant biochemical reactions. For instance, it has been found to inhibit the proliferation and induce apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway .
Cellular Effects
Trans-Vaccenic acid significantly inhibits cell proliferation in a dose-dependent manner . It influences cell function by decreasing p-Akt levels and Bad phosphorylation on Ser-136 and Ser-112 .
Molecular Mechanism
At the molecular level, Trans-Vaccenic acid exerts its effects through the inhibition of Bad/Akt phosphorylation . This leads to changes in gene expression and enzyme activation, thereby inducing apoptosis in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Vaccenic Acid can be synthesized through the partial hydrogenation of linoleic acid. This process involves the use of a catalyst, typically nickel, under controlled temperature and pressure conditions to achieve the desired trans configuration .
Industrial Production Methods: In industrial settings, trans-Vaccenic Acid is primarily obtained from the fat of ruminants and dairy products. The extraction process involves the separation of fatty acids from these sources, followed by purification to isolate trans-Vaccenic Acid .
Chemical Reactions Analysis
Types of Reactions: trans-Vaccenic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Hydrogenation can convert trans-Vaccenic Acid into stearic acid.
Substitution: It can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a nickel catalyst is typically used.
Substitution: Acidic or basic catalysts are used for esterification reactions.
Major Products Formed:
Oxidation: Epoxides and hydroxy derivatives.
Reduction: Stearic acid.
Substitution: Esters of trans-Vaccenic Acid.
Scientific Research Applications
Chemistry: trans-Vaccenic Acid is used as a precursor for the synthesis of various bioactive compounds, including conjugated linoleic acids .
Biology: It is studied for its role in the metabolism of fatty acids in mammals and its conversion to rumenic acid .
Medicine: Research has shown that trans-Vaccenic Acid has potential health benefits, including lowering LDL cholesterol and triglyceride levels . It also enhances anti-tumor immunity by activating CD8+ T cells .
Industry: trans-Vaccenic Acid is used in the formulation of dietary supplements and functional foods due to its health benefits .
Comparison with Similar Compounds
cis-Vaccenic Acid: Found in Sea Buckthorn oil, it has a different configuration but similar properties.
Elaidic Acid: Another trans fatty acid, but with different health implications.
Rumenic Acid: A conjugated linoleic acid derived from trans-Vaccenic Acid with anticarcinogenic properties.
Uniqueness: trans-Vaccenic Acid is unique due to its natural occurrence in human milk and ruminant fat, its conversion to rumenic acid, and its potential health benefits, including anti-tumor immunity .
Properties
IUPAC Name |
(E)-octadec-11-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHZIFQPPBDJPM-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009341 | |
Record name | Vaccenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Vaccenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
693-72-1, 143-25-9, 62972-93-4 | |
Record name | Vaccenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Octadecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vaccenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Octadecenoyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062972934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vaccenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-octadec-11-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VACCENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ72OGU4EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vaccenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44 °C | |
Record name | Vaccenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.